Mafodotin

Übersicht

Beschreibung

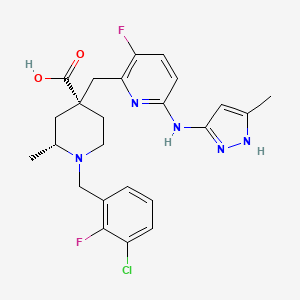

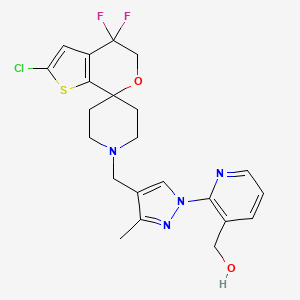

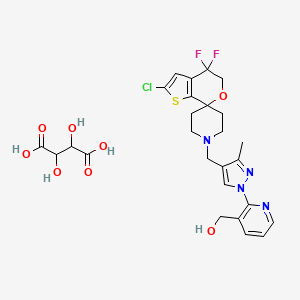

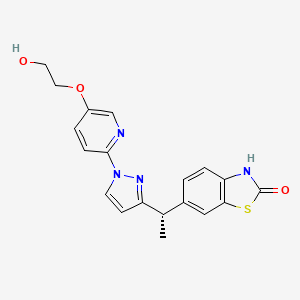

“Mafodotin” refers to a component of certain antibody-drug conjugates (ADCs) used in cancer treatment . It’s often attached to a monoclonal antibody that targets a specific protein on cancer cells. The mafodotin part of the ADC is a cytotoxic agent, specifically monomethyl auristatin F (MMAF), which can kill the cancer cells once the ADC has bound to them .

Synthesis Analysis

The synthesis of mafodotin involves conjugating the cytotoxic agent MMAF to a monoclonal antibody. This is achieved through a protease-resistant maleimidocaproyl linker . The ADC is developed using specific technologies licensed from various companies .

Molecular Structure Analysis

Mafodotin, or MMAF, is a synthetic antineoplastic agent. It’s a potent cytotoxin that inhibits cell division by blocking the polymerization of tubulin . The exact molecular structure of mafodotin can be found in various chemical databases .

Chemical Reactions Analysis

Once the ADC is internalized by the cancer cell, the mafodotin (MMAF) part binds to tubulin and inhibits its polymerization . This results in G2/M phase arrest and subsequent apoptosis .

Physical And Chemical Properties Analysis

The physical and chemical properties of mafodotin can vary depending on the specific ADC it’s part of. For example, belantamab mafodotin, an ADC used to treat multiple myeloma, has specific storage requirements to maintain its stability .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Mafodotin, also known as Belantamab Mafodotin, is a novel anti-BCMA (B-cell maturation antigen) antibody-drug conjugate . It is licensed by regulatory agencies for the treatment of anti-CD38-refractory multiple myeloma patients .

Methods of Application or Experimental Procedures

Belantamab Mafodotin has been studied in different clinical trials, including the phase 2 DREAMM-2 trial . In these trials, it demonstrated good efficacy and safety profile in triple-refractory patients . The drug is administered at 2.5 mg/kg intravenously every 3 weeks .

Results or Outcomes

In the DREAMM-2 trial, Belantamab Mafodotin was approved for the treatment of MM triple-exposed patients with >4 prior lines of therapy . Real-world data showed that the overall response rate (partial response or better) was 52%, whereas the disease control rate (stable disease or better) was 70% . The median progression-free survival (PFS) was 2 months (95%CI: 0–7), whereas the median PFS among the responders was 12 months (95%CI: 6–18) .

Exploring Alternative Dosing Regimens

Summary of the Application

The DREAMM-14 study aims to explore alternative dosing regimens of Belantamab Mafodotin (Mafodotin) to potentially lower rates of corneal events without compromising efficacy . This is particularly important because corneal events are common and expected with Belantamab Mafodotin and other MMAF-containing ADCs .

Methods of Application or Experimental Procedures

This is a Phase II, 5-arm, randomized, parallel, open-label multicenter study . It includes patients with RRMM who have received at least 3 prior lines of therapy including an anti-CD38 monoclonal antibody (mAb), an immunomodulatory agent, and a proteasome inhibitor . Patients with corneal epithelial disease (except mild punctate keratopathy) or prior exposure to BCMA-targeted therapies or ADCs are excluded .

Results or Outcomes

The goal of the DREAMM-14 study is to investigate whether an improved overall benefit/risk profile of single-agent Belantamab Mafodotin can be achieved by modifying the Belantamab Mafodotin dose, schedule, or both relative to the approved dosing regimen (2.5 mg/kg Q3W) .

Treatment of Relapsed or Refractory Multiple Myeloma

Summary of the Application

Belantamab Mafodotin (Mafodotin) is indicated for the treatment of adults with relapsed or refractory multiple myeloma who have received at least four prior therapies including an anti-CD38 monoclonal antibody, a proteasome inhibitor, and an immunomodulatory agent .

Methods of Application or Experimental Procedures

Belantamab Mafodotin was evaluated in DREAMM-2 (NCT 03525678), an open-label, multicenter trial . Participants received either Belantamab Mafodotin, 2.5 mg/kg or 3.4 mg/kg intravenously, once every three weeks until disease progression or unacceptable toxicity .

Safety And Hazards

Mafodotin-containing ADCs have been associated with various side effects. For example, belantamab mafodotin has been associated with keratopathy (changes to the cornea) and reduced visual acuity . Other side effects can include thrombocytopenia (low platelet count), anemia, and various ocular events .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFNVPGICPYLJV-YTVPMEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mafodotin | |

CAS RN |

863971-19-1 | |

| Record name | Mafodotin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 863971-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAFODOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19V2N6W9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)

![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)

![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)